2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.
Introduction of the Indole Moiety: The indole ring can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield substituted derivatives with new functional groups.
Scientific Research Applications
2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related compounds and to identify potential drug targets.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Affecting Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
2-(4-bromophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
2-(4-methylphenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The uniqueness of 2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide lies in the presence of the fluorine atom, which can significantly influence its biological activity, pharmacokinetics, and chemical reactivity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Properties
Molecular Formula |
C19H14FN3OS |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(1H-indol-4-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)12-5-7-13(20)8-6-12)18(24)23-16-4-2-3-15-14(16)9-10-21-15/h2-10,21H,1H3,(H,23,24) |
InChI Key |
BJZHZWWVDSPVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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